molecular formula C7H5FN2S B1301391 4-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-06-9

4-Fluorobenzo[d]thiazol-2-amine

Cat. No. B1301391
CAS RN: 20358-06-9
M. Wt: 168.19 g/mol
InChI Key: CBVRCEFUXXJLSG-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 4-position of the benzothiazole ring is expected to influence the electronic properties and reactivity of the molecule. Benzothiazoles, including fluorinated derivatives, have been extensively studied due to their diverse biological activities and applications in materials science.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications to the Jacobsen cyclization, which allowed for the production of pure samples of these compounds . Additionally, the synthesis of non-symmetrical benzothiadiazole derivatives, which are structurally related to this compound, has been performed using the Sonogashira cross-coupling reaction, yielding good results .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms within the crystal and the presence of any chiral centers. For example, fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, which share some structural similarities with this compound, have been shown to crystallize in an achiral space group and exhibit interesting three-dimensional networks formed through hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions, which can be utilized to further modify the structure and properties of the compound. The presence of the amino group in this compound provides a site for further functionalization through reactions such as amination, cyclization, and alkylation. The introduction of a 1,2,3-triazole moiety to amino bis(benzothiazole) derivatives via click chemistry is an example of such chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom and the overall molecular structure. These compounds exhibit absorption in the ultraviolet-visible region, which is attributed to electronic transitions, and they can show fluorescence emission with solvatochromism, indicating electronic delocalization in the excited state . Electrochemically, they are active in both anodic and cathodic potential ranges, with the magnitude of oxidation and reduction potentials providing insights into their electronic properties . The thermal stability of these compounds can be assessed using thermogravimetric analysis, which is important for their potential applications in materials science . Additionally, the solubility of these compounds in various solvents can be significantly different, which is crucial for their biological applications .

Scientific Research Applications

Application in Security Inks

Lu and Xia (2016) described a novel V-shaped molecule related to benzo[d]thiazol-2-amine, which exhibits morphology-dependent fluorochromism. This property enables it to change colors based on mechanical force or surrounding pH stimuli. Due to these characteristics, it shows potential for use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Synthesis and Crystal Structure

Ye et al. (2015) focused on the synthesis and crystal structure of a derivative of benzo[d]thiazol-2-amine, exhibiting antitumor activity. The compound was synthesized and its crystal structure determined by X-ray diffraction, demonstrating that the crystal water participates in intermolecular hydrogen bonds, forming a distinct octatomic ring via an intramolecular hydrogen bond (Ye Jiao et al., 2015).

Corrosion Inhibition

Farahati et al. (2019) explored the use of thiazoles, including benzo[d]thiazol-2-amine derivatives, as corrosion inhibitors. Their study revealed that these compounds demonstrate significant inhibition efficiencies, suggesting their effectiveness as corrosion inhibitors for copper in acidic environments (Farahati et al., 2019).

Spectroscopic Characterization

Al-Harthy et al. (2019) conducted a comprehensive study on the spectroscopic features and molecular structure of a compound related to benzo[d]thiazol-2-amine. They used single-crystal X-ray analysis and vibrational spectroscopy to determine its structure in the solid state, complementing these findings with NMR and electronic absorption spectroscopy (Al-Harthy et al., 2019).

Organocatalytic Asymmetric Mannich Reaction

Li et al. (2019) described an organocatalytic asymmetric Mannich reaction involving fluorooxindoles and oxazepines, where benzo[d]thiazol-2-amine derivatives play a crucial role. This reaction leads to the construction of chiral tetrasubstituted C–F stereocenters, important in medicinal chemistry (Li et al., 2019).

Synthesis of Radioisotope Carbon-14 Labelled Compounds

Yang et al. (2018) reported on the synthesis of carbon-14 labelled dufulin, where a derivative of benzo[d]thiazol-2-amine was utilized. These labelled products are significant for studying metabolism, residue, and environmental behavior of such compounds using radioisotope tracing techniques (Yang et al., 2018).

Antimicrobial Activity

Anuse et al. (2019) synthesized a series of substituted benzo[d]thiazol-2-yl derivatives and evaluated them for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Safety and Hazards

4-Fluorobenzo[d]thiazol-2-amine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVRCEFUXXJLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365969
Record name 4-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20358-06-9
Record name 4-Fluoro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1,3-benzothiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00365969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,3-benzothiazol-2-amine
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Synthesis routes and methods

Procedure details

To a suspension of (2-fluorophenyl)thiourea (1.7 g, 10.0 mmol) in chloroform (25 ml) was added a solution of bromine (0.51 mL; 10.0 mmol) dropwise at room temperature. The resulting mixture was heated under reflux for 3 hrs. The solvent was evaporated, water was added and the mixture was neutralized with ammonium hydroxide. The resulting white precipitation was collected by filtration and dried to yield 1.2 g (72%) of the title compound which was used in the subsequent step without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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